3-(2-Aminothiazol-4-yl)-2h-chromen-2-one
Overview
Description
3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is a heterocyclic compound that combines the structural features of aminothiazole and chromenone. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary target of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be -7.6 kcal/mol .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway by inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase . This results in the disruption of bacterial cell wall synthesis, leading to the death of the bacteria .
Pharmacokinetics
The compound’santibacterial and antifungal potential suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for therapeutic use .
Result of Action
The compound exhibits moderate to significant antibacterial and antifungal potential . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also demonstrated antifungal potential against Candida glabrata and Candida albicans .
Biochemical Analysis
Biochemical Properties
3-(2-Aminothiazol-4-yl)-2h-chromen-2-one plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound has been found to bind to DNA, thereby affecting gene expression . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Furthermore, it can alter the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to inhibit kinases is particularly noteworthy, as these enzymes are critical regulators of cell signaling pathways. By inhibiting kinase activity, this compound can disrupt aberrant signaling in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation . These metabolic processes are crucial for the compound’s elimination and can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Additionally, its distribution within cells is influenced by its ability to bind to intracellular proteins and organelles, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and modulates gene expression . It also accumulates in the cytoplasm, where it can interact with various signaling proteins and enzymes . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are still being investigated, but they are believed to play a key role in its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one typically involves the condensation of 2-aminothiazole with chromenone derivatives. One common method includes the reaction of 2-aminothiazole with 4-chloro-2H-chromen-2-one in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminothiazol-4-yl)-2h-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrochromenone derivatives.
Substitution: Halogenated or nitrated chromenone derivatives.
Scientific Research Applications
3-(2-Aminothiazol-4-yl)-2h-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against breast and lung cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Chromenone: Exhibits anti-inflammatory and antioxidant activities.
2-Aminothiazole-4-carboxylate: Used in the synthesis of various heterocyclic compounds with therapeutic potential
Uniqueness
3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPCYGDHBSSVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one in the context of the study?
A1: this compound serves as a crucial starting material for synthesizing novel coumarinylimidazo[2,1-b]thiazole derivatives in this study []. The researchers aimed to investigate the in vitro cytotoxic activity of these derivatives against various cancer cell lines.
Q2: What modifications were made to the this compound structure, and what was the rationale behind them?
A2: The researchers first treated this compound with phenacyl bromides. Subsequently, they employed Vilsmeier–Haack and Knoevenagel condensation reactions to introduce diverse substituents onto the core structure []. This approach aimed to explore structure-activity relationships (SAR) and identify derivatives with improved cytotoxic activity against specific cancer cell lines.
Q3: Were there any notable findings regarding the structure-activity relationship (SAR) of the synthesized derivatives?
A3: Yes, the study identified some key SAR trends. For instance, compound 4d, featuring specific substituents on the coumarinylimidazo[2,1-b]thiazole scaffold, exhibited broad-spectrum activity against MCF-7, HepG2, and HeLa cancer cell lines []. This finding suggests that those particular substituents contribute significantly to the compound's cytotoxic potential.
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